11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid is a chemical compound with a unique structure characterized by a cyclopropene ring and a long undecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations to introduce the undecanoic acid moiety. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclopropene ring to a cyclopropane ring.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism of action of 11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropene ring may interact with enzymes or receptors, leading to changes in biological activity. The undecanoic acid chain may also play a role in modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-(2-Cyclopenten-1-yl)undecanoic acid: This compound has a similar structure but with a cyclopentene ring instead of a cyclopropene ring.
Undecanoic acid: A simpler compound with only the undecanoic acid chain and no cyclopropene ring.
Uniqueness
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid is unique due to its cyclopropene ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
125332-53-8 |
---|---|
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
11-(2-propylcyclopropen-1-yl)undecanoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-11-15-14-16(15)12-9-7-5-3-4-6-8-10-13-17(18)19/h2-14H2,1H3,(H,18,19) |
InChI-Schlüssel |
OTTVZEIDBFCAGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C1)CCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.